N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)-N’-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]THIOUREA is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an anthracene core with a thiourea linkage, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)-N’-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]THIOUREA typically involves multi-step organic reactions. The process begins with the preparation of the anthracene derivative, followed by the introduction of the isoxazole moiety. The final step involves the formation of the thiourea linkage under controlled conditions, often using reagents such as isocyanates and amines.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)-N’-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The anthracene core can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the functional groups attached to the anthracene core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the anthracene and isoxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
N-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)-N’-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]THIOUREA has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism by which N-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)-N’-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]THIOUREA exerts its effects involves interactions with specific molecular targets. The anthracene core can intercalate with DNA, disrupting replication and transcription processes. The isoxazole moiety may interact with various enzymes, inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Anthraquinone derivatives: Share the anthracene core but differ in functional groups.
Thiourea derivatives: Similar in having the thiourea linkage but vary in the attached aromatic systems.
Isoxazole compounds: Contain the isoxazole ring but differ in other structural components.
Uniqueness
N-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)-N’-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]THIOUREA is unique due to its combination of an anthracene core, thiourea linkage, and isoxazole moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.
Properties
Molecular Formula |
C26H17N3O4S |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
N-[(9,10-dioxoanthracen-2-yl)carbamothioyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C26H17N3O4S/c1-14-21(22(29-33-14)15-7-3-2-4-8-15)25(32)28-26(34)27-16-11-12-19-20(13-16)24(31)18-10-6-5-9-17(18)23(19)30/h2-13H,1H3,(H2,27,28,32,34) |
InChI Key |
KRAYWRGOMCAOQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC(=S)NC3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.